Eaton's Reagent
Overview
Description
Eaton’s Reagent is a solution of phosphorus pentoxide in methanesulfonic acid . It contains 7.7 wt% phosphorus pentoxide . It is commonly used as a catalyst and condensing agent .
Synthesis Analysis
Eaton’s Reagent is used as an alternative to polyphosphoric acid in chemical synthesis to promote acylation reactions . It has been used in the synthesis of mono and bis-chalcone derivatives via Claisen-Schmidt condensation reaction between arylaldehydes and ketones . It has also been used in the synthesis of aromatic polyamidines via the polycondensation of dicarboxamides and diamines .
Molecular Structure Analysis
The molecular structure of Eaton’s Reagent is a combination of phosphorus pentoxide and methanesulfonic acid .
Chemical Reactions Analysis
Eaton’s Reagent is used to promote acylation reactions . It has been used in the synthesis of mono and bis-chalcone derivatives via Claisen-Schmidt condensation reaction between arylaldehydes and ketones . It has also been used in the synthesis of aromatic polyamidines via the polycondensation of dicarboxamides and diamines .
Physical And Chemical Properties Analysis
Eaton’s Reagent is a liquid with a density of 1.5 g/mL at 25 °C . It has a refractive index of n20/D 1.435 and a boiling point of 122 °C/1 mmHg . It contains 7.2-8.5% P2O5 (by NaOH, titration) .
Scientific Research Applications
4. Acylation Reactions
- Application Summary: Eaton’s Reagent is used as an alternative to polyphosphoric acid in chemical synthesis to promote acylation reactions .
5. Synthesis of Mono and Bis-Chalcone Derivatives
- Application Summary: Eaton’s Reagent is used in the synthesis of mono and bis-chalcone derivatives via Claisen-Schmidt condensation reaction between arylaldehydes and ketones .
6. Synthesis of 4-Hydroxycoumarins and 4-Hydroxy-2-quinolinones Derivatives
- Application Summary: Eaton’s Reagent is used in the synthesis of 4-hydroxycoumarins and 4-hydroxy-2-quinolinones derivatives .
7. Cyclodehydration of α-Phenoxy Ketones
- Application Summary: Eaton’s Reagent is used in the cyclodehydration of α-phenoxy ketones to synthesize benzofurans .
- Results: The reaction is highly efficient, which is attributed to the good reactivity and fluidity of Eaton’s reagent. The reaction can be applied to prepare naphthofurans, furanocoumarins, benzothiophenes, and benzopyrans .
8. Electrophilic Aromatic Substitution
9. Catalyst and Condensing Agent
Safety And Hazards
Eaton’s Reagent is classified as Acute Tox. 4 Oral, Eye Dam. 1, Met. Corr. 1, Skin Corr. 1A, STOT SE 3 . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided .
Future Directions
Eaton’s Reagent has been used in the synthesis of various compounds and has potential for further applications in organic synthesis . It has been used in the synthesis of bicarbazoles without using any solvents and catalysts . The resulting biaryl exhibits unique optoelectronic properties as a promising host material of blue phosphorescent organic light emitting diodes .
properties
InChI |
InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLZOVBAQWGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.O=P(=O)OP(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O8P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583215 | |
Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eaton's Reagent | |
CAS RN |
39394-84-8 | |
Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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